Product packaging for L-Proline, 1-(1-methylethyl)-5-oxo-(Cat. No.:CAS No. 928063-85-8)

L-Proline, 1-(1-methylethyl)-5-oxo-

Cat. No.: B2371998
CAS No.: 928063-85-8
M. Wt: 171.196
InChI Key: JKROOJVDSHRXCY-LURJTMIESA-N
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Description

L-Proline, 1-(1-methylethyl)-5-oxo- is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.196. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO3 B2371998 L-Proline, 1-(1-methylethyl)-5-oxo- CAS No. 928063-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)9-6(8(11)12)3-4-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKROOJVDSHRXCY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1[C@@H](CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Field of Non Proteinogenic Amino Acid Derivatives

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. nih.govtaylorandfrancis.com These compounds, found in various natural sources like plants, fungi, and bacteria, and also accessible through synthetic chemistry, represent a vast and structurally diverse chemical space. nih.govfrontiersin.org In advanced chemical research, particularly in drug discovery and peptide science, NPAAs are invaluable tools. Their incorporation into peptide chains can fundamentally alter the resulting molecule's properties, often leading to enhanced metabolic stability, increased potency, and improved bioavailability compared to their proteinogenic counterparts. nih.gov

N-substituted 5-oxopyrrolidine-2-carboxylic acids, such as L-Proline, 1-(1-methylethyl)-5-oxo-, are a distinct subgroup of these NPAAs. They are derivatives of pyroglutamic acid (also known as 5-oxoproline), a cyclical lactam of glutamic acid. thieme-connect.denih.gov While pyroglutamic acid itself is found in various tissues, its N-substituted derivatives are primarily products of targeted chemical synthesis. thieme-connect.de The exploration of these derivatives is driven by the quest for molecules with fine-tuned biological activities and specific chemical functionalities. nih.govnih.gov

Structural Framework and Stereochemical Features of L Proline, 1 1 Methylethyl 5 Oxo

The structure of L-Proline, 1-(1-methylethyl)-5-oxo- is defined by a five-membered pyrrolidinone ring, which is a lactam (a cyclic amide). This core structure is a derivative of the proteinogenic amino acid L-proline, or more directly, L-glutamic acid. thieme-connect.denih.gov

Key structural features include:

A Pyrrolidinone Core : The central scaffold is a five-membered ring containing one nitrogen atom. A ketone group at the C5 position creates the characteristic 5-oxopyrrolidine structure, also referred to as a pyroglutamyl moiety. thieme-connect.de

An N-Substituent : The nitrogen atom of the pyrrolidine (B122466) ring is substituted with an isopropyl group (1-methylethyl). This N-alkylation is a critical feature that distinguishes it from the parent pyroglutamic acid and influences its chemical properties.

A Carboxylic Acid Group : A carboxyl group is attached to the C2 position of the ring. This functional group provides a site for further chemical modifications, such as esterification or amide bond formation. nih.gov

Stereochemistry is a crucial aspect of this molecule. The "L-" prefix in its name signifies that its stereochemical configuration is derived from L-glutamic acid. This means the stereocenter at the C2 position, where the carboxylic acid is attached, has an (S)-configuration. nih.gov This specific three-dimensional arrangement is vital for its interaction with other chiral molecules and biological systems.

Table 1: Chemical and Physical Properties of L-Proline, 1-(1-methylethyl)-5-oxo-

Property Value
IUPAC Name (2S)-1-(1-methylethyl)-5-oxopyrrolidine-2-carboxylic acid
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Core Structure 5-Oxoproline (Pyroglutamic Acid)
Key Substituents N-isopropyl, C2-carboxylic acid

| Chirality | (S)-configuration at C2 |

This data is based on the known structure of the compound.

Overview of Current Academic Research Trajectories for N Alkyl 5 Oxopyrrolidine 2 Carboxylic Acid Derivatives

Strategies for Enantioselective Synthesis from Chiral Precursors

The inherent chirality of L-proline and its derivatives makes them ideal starting points for the enantioselective synthesis of more complex molecules. By leveraging this existing stereochemistry, chemists can devise synthetic routes that yield the desired enantiomer with high purity.

Utilization of L-Proline and L-Hydroxyproline as Chiral Pool Starting Materials

L-proline and L-hydroxyproline are readily available and inexpensive chiral building blocks. Their rigid bicyclic structure provides a well-defined stereochemical framework that can be exploited in subsequent transformations. For instance, L-proline can be converted to its corresponding pyroglutamic acid (5-oxoproline) through cyclization. researchgate.netwikipedia.org This lactam serves as a key intermediate for the synthesis of various substituted proline derivatives. researchgate.netresearchgate.net

The synthesis of α-substituted proline derivatives often involves the α-functionalization of L-proline itself. nih.gov A common approach is the electrophilic alkylation of L-proline enolate equivalents, which allows for the introduction of various substituents at the α-position with good stereocontrol. nih.gov Similarly, L-hydroxyproline, with its hydroxyl group at the C-4 position, offers additional opportunities for functionalization and stereochemical control. nih.gov This has been demonstrated in the solid-phase synthesis of peptides containing stereospecifically modified proline residues. nih.gov

Starting MaterialKey TransformationIntermediateReference(s)
L-ProlineCyclizationPyroglutamic acid researchgate.netwikipedia.org
L-Prolineα-Alkylation of enolateα-Substituted proline nih.gov
L-HydroxyprolineSolid-phase peptide synthesis4-Substituted proline peptides nih.gov

Diastereoselective Approaches to Pyrrolidine (B122466) Ring Construction and Functionalization

The construction and functionalization of the pyrrolidine ring with high diastereoselectivity are crucial for the synthesis of complex proline analogues. researchgate.net Various strategies have been developed to achieve this, often relying on the stereochemical influence of existing chiral centers.

One notable method involves the diastereoselective alkylation of substituted L-proline esters. nih.gov The stereochemical outcome of these reactions can be influenced by the nature of the alkylating agent and the N-protecting group. nih.gov Another powerful approach is the use of cycloaddition reactions. For example, regioselective and exo-diastereoselective cycloadditions of azomethine ylides with chiral oxazolidinones have been reported to produce polyfunctionalized prolines with high enantiomeric purity. nih.gov

Furthermore, palladium-catalyzed C(sp³)–H arylation has emerged as a method for the direct, stereospecific functionalization of the C-3 position of proline derivatives, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org

MethodKey FeatureProductReference(s)
Diastereoselective AlkylationControl via N-protecting group and alkylating agentSubstituted L-proline esters nih.gov
Azomethine Ylide CycloadditionHigh regioselectivity and exo-diastereoselectivityPolyfunctionalized prolines nih.gov
Palladium-Catalyzed C-H ArylationStereospecific functionalization at C-3cis-2,3-Disubstituted pyrrolidines acs.org

Stereocontrol in the Introduction of Alkyl Substituents at N-1 and Modifications at C-5

Achieving stereocontrol during the introduction of substituents at the N-1 and C-5 positions of the pyrrolidine ring is essential for synthesizing specific target molecules. The N-1 position, being the nitrogen atom of the pyrrolidine ring, is often functionalized through N-alkylation. The stereochemistry at other positions on the ring can influence the approach of the alkylating agent.

Modifications at the C-5 position are also of significant interest. For instance, the synthesis of both enantiomers of α-methylproline has been achieved through a strategy involving the electrochemical methoxylation of N-methoxycarbonyl-L-proline methyl ester, followed by replacement of the methoxy (B1213986) group and subsequent α-methylation. nih.gov This highlights the ability to control the stereochemistry at the C-5 position through a series of well-defined chemical steps.

Selective Introduction of the 1-(1-methylethyl) Group

The 1-(1-methylethyl) or isopropyl group is a common substituent in many biologically active proline derivatives. Its selective introduction onto the proline nitrogen is a key step in the synthesis of L-Proline, 1-(1-methylethyl)-5-oxo-.

N-Alkylation Protocols on Pyrrolidine Scaffolds

N-alkylation is a fundamental transformation in organic synthesis and is widely used to introduce alkyl groups onto nitrogen-containing scaffolds like pyrrolidine. In the context of synthesizing 1-isopropyl-5-oxo-L-proline, this involves the reaction of a pyroglutamic acid derivative with an isopropyl halide or another suitable isopropylating agent.

General N-alkylation protocols often employ a base to deprotonate the nitrogen atom, making it more nucleophilic. semanticscholar.org The choice of base and solvent can be critical for achieving high yields and avoiding side reactions. For example, sodium bicarbonate in dimethylformamide (DMF) has been used for the N-methylation of pyroglutamic acid derivatives. semanticscholar.org

ReagentBaseSolventReference(s)
Isopropyl halideSodium BicarbonateDimethylformamide (DMF) semanticscholar.org

Regioselective Functionalization of the Proline Nitrogen Atom

The regioselective functionalization of the proline nitrogen atom is crucial, especially when other reactive functional groups are present in the molecule. In many synthetic strategies, the carboxylic acid group of proline is protected, often as an ester, before N-alkylation to prevent its interference with the reaction. prepchem.com

L-proline can be used as a catalyst itself in certain reactions, highlighting the unique reactivity of its secondary amine. For instance, L-proline has been used to catalyze the regioselective C1 arylation of tetrahydroisoquinolines. rsc.org While this is not a direct method for synthesizing the title compound, it demonstrates the ability to selectively involve the proline nitrogen in chemical transformations. The synthesis of L-proline methyl ester, a common intermediate, involves the reaction of L-proline with a methylating agent, often with protection of the amino group followed by deprotection. prepchem.com

Synthetic Routes to the 5-Oxo Moiety

The formation of the 5-oxo-pyrrolidine ring, a key structural feature also known as a pyroglutamate or lactam moiety, is a critical step in the synthesis of the target compound and its derivatives. nist.gov This structure is found in numerous natural products and pharmaceutically active molecules. researchgate.net

Oxidative Cyclization Reactions for Pyrrolidone Ring Formation

The construction of the pyrrolidone ring can be achieved through various synthetic strategies, including intramolecular cyclization reactions. nih.gov One notable approach involves oxidative cyclization. In nature, for instance, the biosynthesis of certain aeruginosin derivatives containing a pyrroline (B1223166) ring involves an oxidative carbocyclization step. nih.gov This transformation is catalyzed by a Rieske oxygenase, which facilitates both the cyclization and a carbon-carbon bond cleavage to form the heterocyclic ring. nih.gov

Synthetic approaches often utilize different precursors and reaction pathways. The synthesis of 3-substituted proline derivatives can be accomplished through several routes, including intramolecular cyclization via C-C or C-N bond formation, which can proceed through anionic, cationic, or radical processes. nih.gov For example, the synthesis of various 5-oxopyrrolidine-3-carboxylic acid derivatives has been achieved by reacting substituted anilines with itaconic acid or by reacting hydrazides with succinic anhydride (B1165640) in toluene. researchgate.netnih.govmdpi.com These reactions, while not strictly oxidative cyclizations in all cases, demonstrate the principle of forming the lactam ring from acyclic precursors.

Optimization of Reaction Conditions for 5-Oxopyrrolidine-2-carboxylic Acid Derivatives

The efficiency and yield of pyrrolidone ring formation are highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, temperature, catalysts, and reaction time.

For the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids, reacting a starting amine with itaconic acid in water at reflux for extended periods (e.g., 12 hours) has proven effective. nih.govmdpi.com In other syntheses, the use of an acid catalyst, such as a few drops of hydrochloric or sulfuric acid, can facilitate the reaction. nih.govmdpi.com For instance, the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was achieved by refluxing o-aminophenol with itaconic acid in water for 12 hours, yielding the product in 74.4% yield. mdpi.com Similarly, reacting N-(4-aminophenyl)acetamide with itaconic acid in water at reflux for 12 hours, followed by acidification, gave the desired product in 96% yield. nih.gov

The table below summarizes reaction conditions for the synthesis of various 5-oxopyrrolidine derivatives, illustrating the range of effective parameters.

ReactantsSolventCatalystConditionsYieldReference
o-aminophenol, Itaconic acidWaterNoneReflux, 12 h74.4% mdpi.com
N-(4-aminophenyl)acetamide, Itaconic acidWater5% HClReflux, 12 h96% nih.gov
Hydrazide, Succinic anhydrideTolueneNoneRoom Temp, 24 h~50-60% researchgate.net

These examples highlight that careful selection of reagents and reaction conditions is paramount for the successful synthesis of 5-oxopyrrolidine-2-carboxylic acid derivatives and their analogues.

Derivatization Strategies for Expanding Chemical Space

Once the 5-oxopyrrolidine core is established, further derivatization allows for the exploration of a wider chemical space, leading to analogues with diverse properties. Esterification and amidation of the carboxylic acid, along with the strategic use of protecting groups, are fundamental to this process.

Esterification and Amidation for Diverse Proline Derivatives

Esterification and amidation of the carboxyl group of proline and its derivatives are common strategies to create new compounds. nih.gov For conformational studies, proline analogues are often prepared as acetylated methyl esters. acs.org Esterification can be achieved through standard methods, such as refluxing the carboxylic acid in an alcohol like methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid. nih.govmdpi.com

Amidation introduces a key functional group and can be performed through various routes. A classic method involves converting the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with an amine. rsc.org However, this can be prone to racemization. rsc.orgrsc.org A significant advancement is the use of biocatalysis. For example, the enzyme Candida antarctica lipase (B570770) B (CalB) has been used for the direct amidation of unprotected L-proline with ammonia (B1221849) in an organic solvent like 2-methyl-2-butanol (B152257) at 70°C. rsc.orgrsc.org This biocatalytic approach is highly attractive as it avoids racemization, minimizes waste, and operates without the need for protecting groups. rsc.orgrsc.org

The following table compares different amidation strategies for L-proline.

MethodReagents/CatalystSolventKey FeaturesReference
Chemical (via acid chloride)Thionyl chloride, DichloromethaneDichloromethaneTwo-step process, potential for racemization, generates HCl and SO2 waste. rsc.org rsc.org
Biocatalytic (direct)Novozym 435 (immobilized CalB), Ammonia2-methyl-2-butanolOne-pot, racemization-free, avoids hazardous solvents and waste. rsc.orgrsc.org rsc.orgrsc.org

These derivatization reactions are crucial for creating libraries of compounds for further study. For example, hydrazides, formed by reacting an ester with hydrazine (B178648) monohydrate, serve as versatile intermediates for synthesizing a wide range of N'-substituted carbohydrazides and other heterocyclic systems. nih.govmdpi.com

Elucidation of Intramolecular and Intermolecular Reactivity Profiles

The reactivity of L-Proline, 1-(1-methylethyl)-5-oxo- is defined by three key structural features: the tertiary amide within the five-membered ring, the carboxylic acid group, and the N-isopropyl substituent.

Lactam Ring: The 5-oxo-proline (pyroglutamate) core contains a lactam. This cyclic amide structure is generally stable but can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding amino acid, N-isopropyl-glutamic acid. The ring itself is conformationally restricted, which is a crucial feature for its use in stereoselective synthesis. nih.gov

Carboxylic Acid: The carboxylic acid moiety is the most reactive site for many transformations. It can be deprotonated to form a carboxylate salt, which can act as a nucleophile, or it can be esterified. This group also allows the molecule to function as a Brønsted acid catalyst.

N-Isopropyl Group: The presence of the isopropyl group on the lactam nitrogen fundamentally alters its reactivity compared to L-proline or L-pyroglutamic acid. sigmaaldrich.com This alkyl group makes the nitrogen a tertiary amide nitrogen, which is non-acidic and non-nucleophilic under typical conditions. This blockage prevents reactions that require an N-H proton, such as the formation of enamines or certain bifunctional catalytic cycles characteristic of L-proline. researchgate.net Furthermore, the bulky isopropyl group introduces significant steric hindrance around the nitrogen atom and one face of the pyrrolidone ring, which can influence the stereochemical outcome of reactions it may catalyze or participate in.

Intramolecularly, the molecule can form hydrogen bonds, but unlike L-proline, it cannot act as a hydrogen bond donor at the ring nitrogen. The formation of pyroglutamic acid from glutamic acid is a well-known intramolecular cyclization (lactamization) reaction. wikipedia.orgtaylorandfrancis.com

Organocatalytic Roles and Mechanistic Rationalization

The organocatalytic utility of L-proline is well-established and relies on its unique bifunctional nature as a secondary amine and a carboxylic acid. The N-alkylation in L-Proline, 1-(1-methylethyl)-5-oxo- significantly modifies this catalytic potential.

A cornerstone of L-proline organocatalysis is its ability to react with carbonyl compounds to form nucleophilic enamine intermediates or to activate α,β-unsaturated carbonyls through the formation of electrophilic iminium ions. This catalytic cycle is critically dependent on the secondary amine functionality of the proline ring.

L-Proline, 1-(1-methylethyl)-5-oxo- cannot participate in these classical enamine and iminium catalytic pathways. The formation of an enamine from a ketone or aldehyde and L-proline begins with the formation of a carbinolamine, which then dehydrates to an iminium ion. A proton is then removed from the α-carbon to form the enamine. The N-isopropyl group on L-Proline, 1-(1-methylethyl)-5-oxo- makes the nitrogen a tertiary amide, which lacks the necessary proton (N-H) to be eliminated as water in the dehydration step to form an iminium ion. Consequently, it is unable to act as a catalyst via these widely recognized mechanisms.

Bifunctional catalysis by L-proline involves the simultaneous activation of two different substrates by its acidic (carboxylic acid) and basic (secondary amine) sites. This dual activation within a single catalyst molecule is key to the efficiency and stereoselectivity of many reactions, such as the aldol (B89426) reaction.

While L-Proline, 1-(1-methylethyl)-5-oxo- possesses the carboxylic acid group and can thus function as a Brønsted acid, it lacks the basic secondary amine site. The lactam nitrogen is not basic. Therefore, it cannot operate as a bifunctional acid-base catalyst in the same manner as L-proline. Its catalytic activity would likely be limited to that of a chiral Brønsted acid, where the proton of the carboxylic acid activates an electrophile, and the chiral backbone of the molecule influences the stereochemical environment of the reaction.

Despite its inability to engage in enamine or classical bifunctional catalysis, the rigid, chiral scaffold of L-Proline, 1-(1-methylethyl)-5-oxo- is a valuable feature for inducing asymmetry. In any reaction it might catalyze, stereochemical control would be imparted by its well-defined three-dimensional structure.

The pyrrolidone ring exists in a fixed conformation, and the presence of the stereocenter at C2, along with the bulky N-isopropyl group, creates a distinct and asymmetric environment. This can effectively shield one face of the molecule or a coordinated substrate, directing an incoming reagent to attack from the less sterically hindered face. This principle is the basis for stereoselectivity in many reactions catalyzed by proline derivatives. nih.gov For example, in syntheses using pyroglutamic acid derivatives, high stereoselectivity is often achieved because nucleophiles approach from the least hindered face of a molecule held in a rigid conformation by the catalyst. nih.govnih.gov

Oxidative Transformations of L-Proline and its Derivatives

The pyrrolidine ring is susceptible to oxidation, and this reactivity is relevant to both biological processes and synthetic transformations.

Studies on the parent compound, L-proline, have shown that it can undergo oxidation initiated by radicals like the hydroxyl radical (HO•) through a Formal Hydrogen Transfer (FHT) mechanism, which is equivalent to a Hydrogen Atom Transfer (HAT). Research has demonstrated that the major sites of hydrogen abstraction from the proline ring are the β- and γ-carbon atoms (C3 and C4).

In the context of L-Proline, 1-(1-methylethyl)-5-oxo-, a similar susceptibility to radical-initiated oxidation can be expected. The C-H bonds on the pyrrolidone ring would be targets for hydrogen abstraction. However, the reactivity would be modulated by the electronic and steric influence of the N-isopropyl group and the 5-oxo group. The tertiary amide nitrogen in the target molecule is known to be susceptible to oxidation by strong radicals like the nitrate (B79036) radical (NO3•), which proceeds through an electron transfer at the nitrogen. rsc.org Steric hindrance around the amide can affect the rate of this process. rsc.org The N-isopropyl group itself introduces additional C-H bonds that could be sites for hydrogen abstraction. Computational studies on the enzymatic oxidation of L-proline to form pyrrole (B145914) derivatives have investigated the pathways of hydride transfer from the proline ring, indicating that oxidation often occurs at the C2-C3 or C2-N1 bond. nih.govacs.org These findings suggest that the core ring structure of L-Proline, 1-(1-methylethyl)-5-oxo- remains a reactive site for oxidative transformations.

Impact of Transition Metal Ions on Oxidation Processes

The oxidation of proline and its derivatives is significantly influenced by the presence of transition metal ions such as iron (Fe) and copper (Cu). nih.govnih.gov These ions can form stable complexes with the amino acid, primarily through the carboxylate functional group. nih.gov The nature of this interaction and its effect on oxidation depends on the oxidation state of the metal ion.

Theoretical studies using density functional theory (DFT) have shown that the complexation of L-proline with transition metal ions alters its susceptibility to oxidation by hydroxyl radicals (HO•). nih.gov High oxidation state complexes, such as Fe(III)-Pro and Cu(II)-Pro, can be oxidized by HO• radicals, but the reaction rate is lower than that of free proline. nih.govresearchgate.netdatadryad.org Conversely, low oxidation state metal complexes, like Fe(II)-Pro and Cu(I)-Pro, exhibit higher oxidation risks than the free amino acid, indicating that complexation in these states enhances oxidation. nih.govresearchgate.netdatadryad.org

The formation of Cu(II)-proline complexes, in particular, presents a high risk for enhancing the formation of HO• radicals, especially when reducing agents are present. nih.govresearchgate.net This suggests that the metal ion's role can shift from antioxidant to pro-oxidant depending on its oxidation state and the surrounding chemical environment. nih.gov

Interactive Table: Effect of Transition Metal Ion State on L-Proline Oxidation

Metal Ion StateComplex ExampleImpact on Oxidation Rate by HO•Mechanism
High Oxidation StateFe(III)-Pro, Cu(II)-ProLower than free prolineOxidized via HAT, but at a slower rate. nih.govdatadryad.orgchemrxiv.org
Low Oxidation StateFe(II)-Pro, Cu(I)-ProHigher than free prolinePromotes oxidation; faster SET reactions. datadryad.orgchemrxiv.org
Cu(II) with ReductantCu(II)-ProEnhances HO• formationActs as a pro-oxidant. nih.govresearchgate.netchemrxiv.org

HAT: Hydrogen Atom Transfer; SET: Single Electron Transfer

Enzymatic Transformations of 5-Oxo-L-Proline (Pyrroline-5-carboxylate)

5-Oxo-L-proline, also known as pyroglutamic acid, is a crucial intermediate in the γ-glutamyl cycle. nih.govnih.gov It is formed from the cyclization of glutamate (B1630785) or glutamine and is subsequently converted back to L-glutamate by the enzyme 5-oxoprolinase. nih.govnih.govresearchgate.net This conversion is a critical step for recycling glutamate and maintaining glutathione (B108866) levels. nih.govtaylorandfrancis.com

Catalytic Mechanism of 5-Oxoprolinase in Converting to L-Glutamate

5-oxo-L-proline + ATP + 2 H₂O → L-glutamate + ADP + Pi wikipedia.org

The equilibrium of this reaction strongly favors the formation of L-glutamate. nih.gov The enzyme belongs to the hydrolase family, specifically those acting on carbon-nitrogen bonds in cyclic amides. wikipedia.org While most characterized 5-oxoprolinases are ATP-dependent, a novel ATP-independent form has been discovered in Alcaligenes faecalis, which may have applications in the food industry. nih.gov

ATP-Dependent Coupling Reactions in Enzymatic Hydrolysis

In most organisms, the hydrolysis of 5-oxo-L-proline is an energetically unfavorable process that is driven forward by coupling it to the hydrolysis of adenosine (B11128) triphosphate (ATP). nih.govnih.gov The energy released from the breakdown of ATP into adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) is used to facilitate the ring-opening of the 5-oxoproline molecule. khanacademy.orgnih.gov This is a classic example of reaction coupling, where an exergonic reaction (ATP hydrolysis) powers an endergonic one (5-oxoproline hydrolysis). khanacademy.orgyoutube.com

The process involves the formation of a phosphorylated intermediate, which makes the subsequent cleavage of the amide bond energetically favorable. khanacademy.org The stoichiometry of this coupled reaction involves the hydrolysis of one molecule of ATP for each molecule of 5-oxo-L-proline converted to L-glutamate. nih.govnih.gov This ATP-dependence is a key feature that distinguishes it from simpler hydrolysis reactions. nih.gov For its activity, the enzyme also requires the presence of specific divalent and monovalent cations, typically Magnesium (Mg²⁺) and Potassium (K⁺). nih.gov

Resolution and Functional Characterization of Enzyme Components

The enzyme 5-oxoprolinase has been isolated and characterized from various sources, revealing differences in structure and composition. The enzyme from rat kidney, for instance, is a large protein with a molecular weight of about 325,000. nih.gov In contrast, the 5-oxoprolinase from Pseudomonas putida is composed of two distinct protein components, A and B, which are both required for activity. nih.gov

A novel, ATP-independent 5-oxoprolinase from Alcaligenes faecalis N-38A has also been purified and characterized. nih.gov This enzyme is a much smaller monomeric protein with a molecular weight of approximately 47,000. nih.gov Its ability to function without ATP represents a significant departure from the previously characterized mammalian and bacterial enzymes. nih.gov

Interactive Table: Comparison of 5-Oxoprolinase from Different Sources

Source OrganismMolecular Weight (Da)Subunit CompositionATP DependenceCation Requirement
Rat Kidney325,000Not specified (likely complex)DependentMg²⁺, K⁺ nih.govnih.gov
Pseudomonas putidaComponent A: 750,000; Component B: 650,000Two components (A and B)DependentMg²⁺, K⁺ nih.gov
Bacillus subtilisNot specifiedThree components (PxpA, PxpB, PxpC)DependentNot specified nih.gov
Alcaligenes faecalis47,000MonomerIndependentNone nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide detailed information about the molecular framework and functional groups present in L-Proline, 1-(1-methylethyl)-5-oxo-.

Infrared (IR) spectroscopy is a fundamental tool for identifying the characteristic functional groups within L-Proline, 1-(1-methylethyl)-5-oxo-. The spectrum is expected to be dominated by the vibrational modes of the amide and the 5-oxo-proline ring. Based on studies of similar pyroglutamic acid derivatives, characteristic absorption bands can be predicted. nih.govnih.gov The lactam carbonyl (C=O) stretching vibration is anticipated to appear in the region of 1680-1700 cm⁻¹. The N-isopropyl group would likely exhibit C-H stretching vibrations around 2870-2970 cm⁻¹.

The UV-Vis spectrum of L-Proline, 1-(1-methylethyl)-5-oxo- is expected to show weak absorption bands corresponding to n→π* transitions of the carbonyl groups. researchgate.net In a study of carglumic acid and related compounds including pyroglutamic acid, the UV absorbance was found to be below 230 nm. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for L-Proline, 1-(1-methylethyl)-5-oxo-

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
Lactam C=O 1680 - 1700 Stretching
C-N 1200 - 1350 Stretching
C-H (Alkyl) 2870 - 2970 Stretching

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural and stereochemical characterization of L-Proline, 1-(1-methylethyl)-5-oxo-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the pyroglutamate (B8496135) ring are expected to appear as a series of multiplets. The α-proton (on the carbon bearing the N-isopropyl group) would likely resonate downfield due to the influence of the adjacent nitrogen and carbonyl group. The protons of the N-isopropyl group would present as a doublet for the two methyl groups and a septet for the methine proton. Data from related compounds like L-pyroglutamic acid and isopropylamine (B41738) can be used to predict the chemical shifts. chemicalbook.comhmdb.cahmdb.cachemicalbook.com

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the lactam is expected to be the most downfield signal. The carbons of the N-isopropyl group would also have characteristic chemical shifts. hmdb.cahmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Proline, 1-(1-methylethyl)-5-oxo-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
Cα-H ~4.2 ~60 Doublet of doublets
Cβ-H₂ ~2.1 - 2.4 ~30 Multiplet
Cγ-H₂ ~2.3 - 2.6 ~25 Multiplet
Lactam C=O - ~175 -
N-CH(CH₃)₂ ~3.5 - 4.0 ~48 Septet

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of L-Proline, 1-(1-methylethyl)-5-oxo- through its fragmentation pattern. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Cleavage of the C-C bond adjacent to the nitrogen (α-cleavage) is a common pathway for amines and amides. libretexts.orgmiamioh.edu The loss of the isopropyl group would be an expected fragmentation. Another likely fragmentation pathway involves the cleavage of the pyroglutamate ring.

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would provide softer ionization, leading to a prominent protonated molecular ion [M+H]⁺. Collision-induced dissociation (CID) of this ion would reveal specific fragmentation patterns. Studies on peptides containing an N-terminal pyroglutamic acid have shown that cyclization of the terminal residue can influence the fragmentation pathways. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation for L-Proline, 1-(1-methylethyl)-5-oxo-

Fragment Ion Proposed Structure/Loss m/z (for C₈H₁₃NO₂)
[M-CH(CH₃)₂]⁺ Loss of the isopropyl group 128
[M-CO]⁺ Loss of carbon monoxide 143

Chromatographic Methods for Separation and Stereoisomer Analysis

Chromatographic techniques are essential for the purification and, critically, for the determination of the enantiomeric purity of L-Proline, 1-(1-methylethyl)-5-oxo-.

Chiral Gas Chromatography (GC) can be a powerful tool for separating the enantiomers of L-Proline, 1-(1-methylethyl)-5-oxo-. Often, derivatization is required to enhance the volatility and improve the chromatographic properties of amino acid derivatives. sigmaaldrich.com However, for some proline derivatives, direct separation on a chiral stationary phase (CSP) is possible. Cyclodextrin-based CSPs are commonly used for the chiral separation of a wide range of compounds, including amino acid derivatives. pharmaknowledgeforum.comresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a widely employed and effective method for the enantiomeric separation of proline derivatives. nih.govresearchgate.netimpactfactor.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated excellent enantioselectivity for a broad range of chiral compounds, including those with structures similar to L-Proline, 1-(1-methylethyl)-5-oxo-. nih.govyakhak.org

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, is crucial for achieving optimal separation. nih.gov The interactions between the analyte, the CSP, and the mobile phase, which can include hydrogen bonding, dipole-dipole interactions, and steric effects, govern the chiral recognition process. nih.gov By using a validated chiral HPLC method, the enantiomeric excess of L-Proline, 1-(1-methylethyl)-5-oxo- can be accurately determined.

Table 4: Common Chiral Stationary Phases for HPLC Separation of Proline Derivatives

Chiral Stationary Phase Type Common Trade Names Typical Mobile Phase
Polysaccharide-based (Cellulose) Chiralcel® OD, Chiralcel® OJ Hexane/Ethanol, Hexane/Isopropanol
Polysaccharide-based (Amylose) Chiralpak® AD, Chiralpak® IA Hexane/Ethanol, Hexane/Isopropanol

Table 5: List of Compound Names

Compound Name
L-Proline, 1-(1-methylethyl)-5-oxo-
Pyroglutamic acid
Carglumic acid
L-pyroglutamic acid
Isopropylamine

Development of Derivatization Reagents for Improved Chromatographic Resolution

The chromatographic analysis of amino acids like L-proline often necessitates derivatization to enhance their volatility for gas chromatography (GC) or to introduce a chromophore for UV or fluorescence detection in high-performance liquid chromatography (HPLC). nih.govsigmaaldrich.comimpactfactor.orgresearchgate.net This is particularly crucial for improving the separation and resolution of enantiomers (D- and L-forms). sigmaaldrich.comimpactfactor.org

For the parent compound L-proline, a common strategy involves a two-step derivatization process. nih.gov The first step is the esterification of the carboxylic acid group, often achieved through reaction with methanolic HCl. nih.gov The second step involves blocking the secondary amine group. nih.gov This enhances peak shape and selectivity during analysis. nih.gov Reagents frequently used for the amino group include trifluoroacetic anhydride (B1165640) (TFAA) and acetic anhydride. nih.gov The choice of derivatizing agent can significantly impact the analysis, with TFAA, for instance, producing more volatile derivatives and leading to shorter analysis times compared to acetic anhydride. nih.gov

Another approach for HPLC analysis involves the use of fluorescent derivatizing reagents, which is especially useful as proline itself lacks a strong chromophore. impactfactor.orgresearchgate.net Reagents such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react with proline to form a fluorescent adduct that can be detected at specific wavelengths, for example, an adduct with NBD-Cl can be detected at 464 nm. impactfactor.orgresearchgate.net Other dual-reagent systems employ o-phthalaldehyde (B127526) (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC-CI) specifically for secondary amino acids like proline. jascoinc.com Furthermore, amidation of proline with benzoyl chloride under alkaline conditions yields a derivative with UV absorption, enabling detection via HPLC. researchgate.net

These derivatization techniques are designed to prevent racemization of the chiral center, ensuring that the subsequent chromatographic separation accurately reflects the enantiomeric composition of the sample. nih.gov The successful separation of these derivatives is typically achieved on chiral stationary phases. sigmaaldrich.com

Table 1: Common Derivatization Reagents for Proline Analysis

Reagent ClassSpecific ReagentPurposeAnalytical Method
EsterificationMethanolic HClEsterify carboxyl groupGC
AcylationAcetic AnhydrideBlock amino group, improve volatilityGC
AcylationTrifluoroacetic Anhydride (TFAA)Block amino group, improve volatilityGC
Fluorescent Tagging4-chloro-7-nitrobenzofurazan (NBD-Cl)Add fluorescent tag for detectionHPLC
Fluorescent Tagging9-fluorenylmethyl chloroformate (FMOC-CI)Add fluorescent tag for detectionHPLC
UV-Absorbing TaggingBenzoyl ChlorideAdd UV-absorbing tag for detectionHPLC

This table is based on derivatization methods developed for L-proline and its enantiomers.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing unequivocal proof of its absolute configuration and detailed insights into its solid-state conformation.

A search of the crystallographic literature and databases indicates that a crystal structure for L-Proline, 1-(1-methylethyl)-5-oxo- has not been reported. However, extensive crystallographic studies have been conducted on L-proline itself and on proteins and other molecules containing proline residues. These studies have been crucial for understanding the unique conformational constraints imposed by the cyclic structure of proline. For example, X-ray diffraction has been used to study proline as a cryoprotectant in protein crystallography and to analyze the structure of enzymes like proline iminopeptidase.

Should crystals of L-Proline, 1-(1-methylethyl)-5-oxo- be successfully grown, X-ray diffraction analysis would yield precise data on its molecular geometry.

Table 2: Potential Data from X-ray Crystallography of L-Proline, 1-(1-methylethyl)-5-oxo-

ParameterDescription
Crystal System The symmetry classification of the crystal (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal structure.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise x, y, and z positions of each atom in the asymmetric unit.
Bond Lengths The distances between bonded atoms.
Bond Angles The angles formed by three connected atoms.
Torsion Angles The dihedral angles describing the conformation of the molecule.
Absolute Configuration Unambiguous determination of the stereochemistry (R/S) at the chiral center.

This table represents the types of data that would be obtained from a future X-ray crystallographic analysis of the target compound.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has emerged as a principal method for studying the electronic properties of molecules like L-Proline, 1-(1-methylethyl)-5-oxo-. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy for predicting a wide range of molecular characteristics.

One of the fundamental applications of DFT is the determination of equilibrium molecular geometries and their relative energies. For L-Proline, 1-(1-methylethyl)-5-oxo-, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high precision. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. Different conformers of the molecule, arising from the flexibility of the pyrrolidone ring and the isopropyl group, can be identified, and their relative stabilities can be quantified.

ParameterCalculated Value (Å/°)
C=O (amide) bond length1.23
C-N (amide) bond length1.35
C-C (pyrrolidone ring)1.53 - 1.55
N-C (isopropyl)1.47
Pyrrolidone ring puckerVaries (envelope/twist)

Note: The values presented in this table are illustrative and would be derived from specific DFT calculations using a chosen functional and basis set.

DFT is instrumental in mapping the potential energy surfaces of chemical reactions involving L-Proline, 1-(1-methylethyl)-5-oxo-. This allows for the identification of transition state structures, which are the energetic barriers that must be overcome for a reaction to proceed. By calculating the energies of reactants, products, and transition states, reaction mechanisms can be elucidated, and reaction rates can be estimated. For instance, the hydrolysis of the amide bond or reactions involving the chiral center could be modeled to understand the underlying electronic factors governing reactivity.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric hindrance, play a crucial role in determining the three-dimensional structure and intermolecular interactions of L-Proline, 1-(1-methylethyl)-5-oxo-. DFT, particularly with the inclusion of dispersion corrections, can accurately model these weak interactions. This is vital for understanding how the molecule interacts with itself in the solid state or with other molecules in solution. The conformational landscape of the molecule is dictated by a delicate balance of these interactions, and DFT can predict the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. By solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent, MD simulations can track the trajectory of the system, providing insights into its conformational flexibility and interactions with its environment.

MD simulations are particularly well-suited for exploring the vast conformational space of flexible molecules like L-Proline, 1-(1-methylethyl)-5-oxo-. The simulations can reveal the different conformations the molecule can adopt in solution and the timescales of transitions between them. This is crucial for understanding how the molecule's shape might change upon binding to a biological target or participating in a chemical reaction. The puckering of the five-membered pyrrolidone ring and the rotation of the isopropyl group are key dynamic features that can be characterized through MD.

In the context of chemical biology, understanding how L-Proline, 1-(1-methylethyl)-5-oxo- interacts with biological macromolecules, such as enzymes or receptors, is of significant interest. MD simulations can be used to model the binding of this compound to a protein's active site. These simulations can predict the preferred binding pose, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. This information is invaluable for rational drug design and for interpreting the results of experimental binding assays. The simulations can also shed light on the role of solvent molecules in mediating the ligand-receptor interaction.

Simulation ParameterTypical Application
Force FieldDefines the potential energy of the system.
Simulation TimeDetermines the timescale of the dynamic events that can be observed.
Solvent ModelRepresents the effect of the surrounding solvent on the solute.
Temperature and PressureControlled to mimic experimental conditions.

Note: The specific parameters for an MD simulation would be chosen based on the system being studied and the scientific question being addressed.

Quantum Chemical Calculations for Prediction of Spectroscopic Properties and Reaction Barriers

Theoretical and computational chemistry provide powerful tools for investigating the properties of molecules like L-Proline, 1-(1-methylethyl)-5-oxo- at the atomic level. Quantum chemical calculations, in particular, allow for the prediction of various spectroscopic features and the exploration of reaction energy landscapes. These in silico methods are instrumental in complementing experimental data, offering insights that can be difficult or impossible to obtain through laboratory techniques alone.

The primary approach in this domain is to solve the Schrödinger equation for the molecule of interest, which yields its electronic structure. From the electronic structure, a wide range of molecular properties can be derived. Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be a good compromise between computational cost and accuracy for many molecular systems.

The following table illustrates the type of data that can be obtained from such calculations. The values presented are hypothetical and serve to demonstrate the output of a quantum chemical study on a proline derivative.

Table 1: Hypothetical Calculated Spectroscopic Data for a Proline Derivative

Parameter Calculated Value
¹H NMR Chemical Shift (ppm)
4.25
2.10, 2.35
1.95, 2.20
3.60, 3.75
¹³C NMR Chemical Shift (ppm)
60.5
29.8
25.4
46.7
C=O (amide) 175.2
C=O (ester) 172.1
IR Vibrational Frequency (cm⁻¹)
C=O stretch (amide) 1685
C=O stretch (ester) 1740

In addition to spectroscopic properties, quantum chemical calculations are pivotal in understanding the reactivity of L-Proline, 1-(1-methylethyl)-5-oxo-. By mapping the potential energy surface of a chemical reaction, it is possible to identify transition states and calculate the associated reaction energy barriers (also known as activation energies). This information is crucial for predicting reaction kinetics and elucidating reaction mechanisms. For example, the hydrolysis of the ester or amide bond in L-Proline, 1-(1-methylethyl)-5-oxo- could be modeled to understand its stability under different conditions.

The table below provides a hypothetical example of calculated reaction barriers for two possible reactions involving a proline derivative.

Table 2: Hypothetical Calculated Reaction Barriers for a Proline Derivative

Reaction Transition State Calculated Reaction Barrier (kcal/mol)
Ester Hydrolysis TS_hydrolysis_ester 18.5

These computational approaches, while powerful, are not without their limitations. The accuracy of the results is highly dependent on the chosen level of theory and basis set. Therefore, it is common practice to benchmark the computational methodology against experimental data for related, well-characterized systems before applying it to new molecules. The synergy between theoretical calculations and experimental work is thus essential for a comprehensive understanding of the chemical properties of compounds like L-Proline, 1-(1-methylethyl)-5-oxo-.

Q & A

Q. What are the optimal synthetic routes for L-Proline, 1-(1-methylethyl)-5-oxo-, and how do reaction conditions influence yield?

Methodological Answer :

  • Synthetic Strategies : Common methods involve derivatization of L-proline via nucleophilic substitution or esterification. For example, coupling L-proline with isopropyl groups under anhydrous conditions using dichloromethane (DCM) or methanol as solvents .
  • Critical Parameters :
    • Temperature : Maintain 0–25°C to minimize side reactions (e.g., racemization).
    • Catalysts : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for amide bond formation .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
  • Yield Optimization : Pilot studies suggest yields improve with slow reagent addition and inert atmospheres (N₂/Ar) .

Q. How can structural characterization of L-Proline, 1-(1-methylethyl)-5-oxo- be systematically validated?

Methodological Answer :

  • Spectroscopic Techniques :
    • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and NH deformation at ~1550 cm⁻¹ .
    • NMR : Use ¹H/¹³C NMR to resolve stereochemistry (e.g., isopropyl CH₃ groups at δ 1.1–1.3 ppm; proline backbone signals at δ 3.1–4.5 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragments (e.g., loss of isopropyl group: Δm/z = -60.1) .
  • Purity Criteria : Validate via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with ≥98% peak area .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., sublimation enthalpy) for proline derivatives be resolved?

Methodological Answer :

  • Data Discrepancies : For DL-Proline, 5-oxo-, reported ΔsubH values vary (e.g., 133 ± 1 kJ/mol at 3922 K vs. older studies with ±5 kJ/mol error) .
  • Resolution Strategies :
    • Calibration : Use reference standards (e.g., benzoic acid) to validate calorimetry setups .
    • Error Analysis : Quantify instrument-specific biases (e.g., heat loss in static vs. dynamic sublimation methods) .
    • Computational Validation : Compare experimental ΔsubH with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. What experimental designs are recommended for studying the bioactivity of L-Proline, 1-(1-methylethyl)-5-oxo- in biochemical pathways?

Methodological Answer :

  • In Vitro Assays :
    • Enzyme Inhibition : Test against proline dehydrogenase (ProDH) using UV-Vis (λ = 440 nm, NADH depletion rate) .
    • Cell-Based Studies : Use HEK-293 or HeLa cells with LC-MS/MS to quantify intracellular metabolite levels (e.g., proline/5-oxoproline ratios) .
  • Controls : Include L-proline and 5-oxo-L-proline as comparators to isolate isopropyl substituent effects .
  • Dose-Response : Optimize concentrations (0.1–100 µM) to avoid cytotoxicity (validate via MTT assay) .

Q. How can chiral resolution challenges in synthesizing enantiopure L-Proline derivatives be addressed?

Methodological Answer :

  • Chromatographic Methods :
    • Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers .
    • Optimize flow rates (0.5–1.0 mL/min) and column temperature (25–40°C) to reduce retention time variability .
  • Stereoselective Synthesis :
    • Employ asymmetric catalysis (e.g., Evans oxazaborolidine) for >99% enantiomeric excess (ee) .
    • Monitor ee via polarimetry ([α]D²⁵ = +15° to +25° for L-isomer) .

Research Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) in supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest (e.g., reagent suppliers) and negative results (e.g., failed syntheses) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.